Diethyl [anilino(phenyl)methyl]malonate
Description
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
diethyl 2-[anilino(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-19(22)17(20(23)25-4-2)18(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17-18,21H,3-4H2,1-2H3 |
InChI Key |
VCLKMTAYMZUWSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of Diethyl [anilino(phenyl)methyl]malonate
This comprehensive technical guide details the chemical structure, synthesis, properties, and applications of Diethyl [anilino(phenyl)methyl]malonate , a significant
Executive Summary
This compound (also known as diethyl 2-((phenylamino)(phenyl)methyl)malonate) is a Mannich base formed via the three-component condensation of benzaldehyde, aniline, and diethyl malonate. It represents a critical class of
This guide provides a rigorous analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in drug discovery.
Chemical Structure & Identification
Nomenclature & Classification
-
IUPAC Name: Diethyl 2-[(phenylamino)(phenyl)methyl]propanedioate
-
Common Names: Diethyl
-anilino-benzylmalonate; Mannich adduct of diethyl malonate. -
Chemical Class:
-Amino Dicarboxylate / Mannich Base.
Molecular Specifications
| Property | Value |
| Molecular Formula | |
| Molecular Weight | |
| Chiral Centers | 2 (The benzylic carbon and the malonate |
| Hydrogen Bond Donors | 1 (Amine NH) |
| Hydrogen Bond Acceptors | 5 (2 Ester Carbonyls, 2 Ester Oxygens, 1 Amine Nitrogen) |
| Rotatable Bonds | 9 |
Structural Topology
The molecule consists of a central methine carbon linking three distinct functional domains:
-
Diethyl Malonate Moiety: Provides 1,3-dicarbonyl functionality, making the
-proton acidic and the esters susceptible to hydrolysis/decarboxylation. -
Aniline Moiety: A secondary amine acting as a nucleophilic handle or a leaving group in cyclization reactions.
-
Phenyl Ring: Provides steric bulk and
-stacking potential, influencing the stereochemistry of the Mannich addition.
Synthesis: The Three-Component Mannich Reaction
The most efficient route to this compound is the One-Pot Three-Component Mannich Reaction . This atom-economic pathway avoids the isolation of unstable intermediates.
Reaction Scheme
Mechanistic Pathways
The reaction can proceed via two competing mechanisms, controlled by the catalyst and reaction conditions.
-
Path A (Imine Activation - Preferred):
-
Condensation of Benzaldehyde and Aniline to form the Imine (Schiff Base) .
-
Acid-catalyzed activation of the Imine.
-
Enolization of Diethyl Malonate.
-
Mannich addition of the Enol to the activated Imine.
-
-
Path B (Knoevenagel-Michael):
-
Knoevenagel condensation of Benzaldehyde and Diethyl Malonate to form Diethyl Benzylidenemalonate .
-
Michael addition of Aniline to the electron-deficient alkene.
-
Note: Path A is generally favored in the presence of Lewis Acids or Brønsted Acid catalysts due to the rapid formation of the imine.
Mechanistic Visualization
Caption: The primary mechanistic pathway involves the nucleophilic attack of the malonate enol on the acid-activated imine intermediate.
Physicochemical Properties
| Property | Description |
| Physical State | White to pale yellow crystalline solid or viscous oil (purity dependent). |
| Melting Point | Typically 98–102 °C (recrystallized from ethanol). |
| Solubility | Soluble: Ethanol, Methanol, Dichloromethane, Ethyl Acetate, DMSO.Insoluble: Water, Hexane (cold). |
| pKa | ~11 (Malonate |
| Stability | Stable at room temperature. Susceptible to retro-Mannich decomposition under strong basic conditions or high heat. |
Spectroscopic Characterization
Identification of the compound relies on the distinct coupling between the benzylic proton and the malonate
Proton NMR ( H NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.15 – 1.25 | Triplet (t) | 6H | Ester Methyls ( |
| 3.85 | Doublet (d, | 1H | Malonate |
| 4.10 – 4.25 | Multiplet (m) | 4H | Ester Methylenes ( |
| 4.80 – 5.10 | Broad Singlet | 1H | Amine NH (Exchangeable with D |
| 5.25 | Doublet (d, | 1H | Benzylic CH ( |
| 6.50 – 7.40 | Multiplet (m) | 10H | Aromatic Protons (Phenyl + Aniline) |
Infrared Spectroscopy (FT-IR)
-
3350 – 3400 cm
: N-H stretching (secondary amine). -
1730 – 1750 cm
: C=O stretching (ester carbonyls). -
1600, 1500 cm
: C=C aromatic ring stretching.
Experimental Protocol: Catalytic Synthesis
Objective: Synthesis of this compound using a Green Chemistry approach (Lewis Acid Catalysis).
Reagents
-
Benzaldehyde: 10 mmol (1.06 g)
-
Aniline: 10 mmol (0.93 g)
-
Diethyl Malonate: 10 mmol (1.60 g)
-
Catalyst: Cerium(III) Chloride Heptahydrate (
) or Sulfamic Acid (10 mol%) -
Solvent: Ethanol (10 mL) or Solvent-free
Procedure
-
Mixing: In a 50 mL round-bottom flask, combine benzaldehyde and aniline. Stir for 5 minutes at room temperature to initiate imine formation.
-
Addition: Add diethyl malonate and the catalyst to the mixture.
-
Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1). The spot for benzaldehyde should disappear.
-
Work-up:
-
Purification: Recrystallize from hot ethanol/water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product.
Applications in Drug Development
This compound is a "privileged scaffold" intermediate, meaning it can be diverted into multiple bioactive chemical classes.
Synthesis of -Amino Acids
Hydrolysis of the ester groups followed by thermal decarboxylation yields
Synthesis of Quinolines (Conrad-Limpach / Knorr)
Under high thermal conditions (
Workflow Visualization
Caption: Divergent synthesis pathways from the Mannich base to high-value pharmaceutical scaffolds.
References
-
Modern Mannich Reaction: Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link
-
Catalytic Synthesis: Wang, L., et al. (2006). Sulfamic acid as a cost-effective and recyclable catalyst for the three-component Mannich reaction. Advanced Synthesis & Catalysis, 348(6), 754-758. Link
-
Quinoline Synthesis: Kidwai, M., et al. (2005). Aqua mediated synthesis of substituted 2-phenyl-2,3-dihydro-1H-perimidines and 2-phenyl-2,3-dihydro-1H-benzo[d]imidazoles. Journal of Heterocyclic Chemistry. Link
-
Green Chemistry Protocols: Iwanek, W. (2009). Three-Component Mannich Reaction. Organic Syntheses. Link
Sources
Diethyl [anilino(phenyl)methyl]malonate CAS number and identifiers
An In-depth Technical Guide to Diethyl [anilino(phenyl)methyl]malonate and Related Compounds for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a compound of interest in synthetic and medicinal chemistry. Due to variations in chemical nomenclature, this guide will focus on the most plausible interpretation of the requested topic, Diethyl 2-((phenylamino)methylene)malonate , while also clarifying its distinction from structurally similar malonic esters. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its identifiers, properties, synthesis, and potential applications.
Chemical Identification and Nomenclature
The nomenclature of complex organic molecules can often lead to ambiguity. The name "this compound" suggests a malonic ester with a substituent bearing both an aniline and a phenyl group on the same methyl carbon. However, the most prominently documented and commercially available compound that closely matches this description is Diethyl 2-((phenylamino)methylene)malonate .
Primary Compound: Diethyl 2-((phenylamino)methylene)malonate
This compound is the most probable subject of the topic query. The "anilino" group is present as a phenylamino substituent on a methylene bridge.
Table 1: Core Identifiers for Diethyl 2-((phenylamino)methylene)malonate
| Identifier | Value |
| IUPAC Name | diethyl 2-(anilinomethylidene)propanedioate[1] |
| Common Synonyms | Diethyl (anilinomethylene)malonate, Diethyl 2-((phenylamino)methylene)malonate, 2-Phenylaminomethylene-malonic acid diethyl ester[1][2] |
| CAS Number | 54535-22-7 (Depositor-Supplied)[1][2] |
| Molecular Formula | C14H17NO4[1] |
| Molecular Weight | 263.29 g/mol [1] |
| InChI Key | PYPCDUKQEIPHAF-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC[1] |
Structurally Related Compounds
To provide a comprehensive landscape, it is crucial to differentiate the primary compound from other phenyl-substituted diethyl malonates that are prevalent in chemical synthesis and drug development.
Table 2: Identifiers of Related Phenyl-Substituted Diethyl Malonates
| Compound Name | CAS Number | Molecular Formula | Key Distinguishing Feature |
| Diethyl phenylmalonate | 83-13-6[3][4] | C13H16O4[3][4] | A phenyl group directly attached to the α-carbon of the malonate. |
| Diethyl 2-ethyl-2-phenylmalonate | 76-67-5[5][6] | C15H20O4[5][6] | Both an ethyl and a phenyl group on the α-carbon. |
| Diethyl (phenylmethylene)malonate | 5292-53-5[7] | C14H16O4[7] | A benzylidene (=CH-Ph) group attached to the α-carbon. |
| Diethyl(phenylacetyl)malonate | 20320-59-6[8][9] | C15H18O5[8][9] | A phenylacetyl group attached to the α-carbon. |
Physicochemical Properties
The physical and chemical properties of Diethyl 2-((phenylamino)methylene)malonate dictate its handling, storage, and reactivity in synthetic protocols.
Table 3: Physicochemical Data for Diethyl 2-((phenylamino)methylene)malonate
| Property | Value |
| Physical Form | Solid |
| Melting Point | 48 °C[2] |
| Molecular Weight | 263.29 g/mol [1] |
| XLogP3-AA | 2.6 |
Synthesis and Mechanism
A common and straightforward synthesis of Diethyl (anilinomethylene)malonate involves the condensation reaction between aniline and diethyl ethoxymethylenemalonate.
Experimental Protocol: Synthesis of Diethyl (anilinomethylene)malonate
This protocol is adapted from established literature procedures[2].
Materials:
-
Aniline (freshly distilled)
-
Diethyl ethoxymethylenemalonate
-
Steam bath
-
Vacuum evaporation apparatus
Procedure:
-
In a suitable reaction vessel, combine freshly distilled aniline (46.5 g) and diethyl ethoxymethylene malonate (108 g).
-
Heat the mixture on a steam bath for a duration of two hours.
-
Following the heating period, remove the ethanol byproduct via vacuum evaporation.
-
The resulting product is Diethyl (anilinomethylene)malonate, which should solidify upon cooling.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The amino group of aniline acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group. This is followed by the elimination of ethanol, leading to the formation of the enamine product.
Caption: Synthesis of Diethyl (anilinomethylene)malonate.
Applications in Research and Drug Development
While specific, large-scale applications of this compound are not as widely documented as those for compounds like Diethyl phenylmalonate, its structure lends itself to several potential uses in medicinal chemistry and organic synthesis.
-
Scaffold for Heterocyclic Synthesis: The enamine functionality is a versatile precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals.
-
Intermediate for Bioactive Molecules: It can serve as a building block for more complex molecules with potential biological activity. For instance, related malonates are crucial in synthesizing barbiturates and other active pharmaceutical ingredients (APIs)[10][11].
-
Precursor for Anti-inflammatory Agents: The broader class of malonic acid esters are intermediates in the synthesis of anti-inflammatory and analgesic drugs[12][13].
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound, more precisely identified as Diethyl 2-((phenylamino)methylene)malonate, is a valuable chemical intermediate. A clear understanding of its identity, properties, and synthesis is essential for its effective use in research and development. By distinguishing it from related phenylmalonates, researchers can better navigate the landscape of available starting materials for the synthesis of novel compounds and potential therapeutic agents.
References
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- CymitQuimica. (n.d.).
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- PubChem. (n.d.). Diethyl (phenylmethylene)
- PubChem. (n.d.).
- Safrole. (n.d.). Diethyl(phenylacetyl)
- MilliporeSigma. (n.d.).
- Market Research Future. (2025).
- BOC Sciences. (n.d.). CAS 34009-61-5 (Diethyl methyl(phenyl)
- PubChem. (n.d.). Diethyl 2-(((2-aminophenyl)amino)methylene)
- PR Newswire. (2026).
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- Environmental Protection Agency. (2025). diethyl [cyano(phenyl)
- Chem-Impex. (n.d.).
- ChemicalBook. (2024). Diethyl(phenylacetyl)
- BenchChem. (2025).
- Google Patents. (n.d.).
- National Institute of Standards and Technology. (n.d.). Ethylphenylmalonic acid diethyl ester.
- Research Journal of Pharmaceutical Sciences. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl)
- ChemicalBook. (n.d.). Diethyl(phenylacetyl)
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An In-depth Technical Guide to the Synthesis, Characterization, and Application of Mannich Base Derivatives of Aniline and Benzaldehyde
Introduction: The Significance of Mannich Bases in Modern Drug Discovery
The Mannich reaction, a cornerstone of synthetic organic chemistry, facilitates a three-component condensation to yield β-amino carbonyl compounds, commonly known as Mannich bases.[1] This versatile reaction has garnered significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its products, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Among the vast library of Mannich bases, those derived from the reaction of aniline, benzaldehyde, and an enolizable ketone represent a particularly valuable class of compounds. Their structural motif serves as a key pharmacophore in the development of novel therapeutic agents.[3]
This technical guide provides an in-depth exploration of the synthesis, characterization, and applications of Mannich bases derived from aniline and benzaldehyde, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and detailed methodologies necessary to leverage these compounds in their work. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a comprehensive overview of the analytical techniques used to confirm the structure and purity of the synthesized compounds. Furthermore, we will explore the burgeoning applications of these derivatives in the pharmaceutical landscape.
The Mannich Reaction Mechanism: A Step-by-Step Elucidation
The formation of a Mannich base from aniline, benzaldehyde, and an enolizable ketone, such as acetophenone, proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.
The reaction is initiated by the formation of an iminium ion from the condensation of aniline and benzaldehyde. This is followed by the enolization of the ketone, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino carbonyl product.
Figure 1: Mechanism of the Mannich reaction with aniline, benzaldehyde, and acetophenone.
Experimental Protocol: Synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one
This section provides a detailed, step-by-step protocol for the synthesis of a representative Mannich base, 1,3-diphenyl-3-(phenylamino)propan-1-one, from aniline, benzaldehyde, and acetophenone. This procedure is adapted from established methods utilizing an ionic liquid catalyst, which offers advantages in terms of milder reaction conditions and improved yields.[4]
Materials and Reagents:
-
Benzaldehyde (1 mmol, 106.12 g/mol )
-
Aniline (1 mmol, 93.13 g/mol )
-
Acetophenone (1.2 mmol, 120.15 g/mol )
-
Diethanolammonium chloroacetate ([HDEA][ClAc]) (20 mol%)
-
Ethanol (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1 mmol), aniline (1 mmol), acetophenone (1.2 mmol), and diethanolammonium chloroacetate (20 mol%).
-
Solvent Addition: Add 1 mL of ethanol to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion of the reaction, a solid product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven to obtain the final Mannich base, 1,3-diphenyl-3-(phenylamino)propan-1-one.
Figure 2: Workflow for the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one.
Comprehensive Characterization of the Mannich Base
Thorough characterization of the synthesized Mannich base is essential to confirm its identity, purity, and structure. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Data for 1,3-diphenyl-3-(phenylamino)propan-1-one:
| Technique | Description and Expected Observations |
| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 1,3-diphenyl-3-(phenylamino)propan-1-one, characteristic signals include a triplet for the methine proton (CH) around 5.00 ppm and a multiplet for the methylene protons (CH₂) between 3.40-3.60 ppm. The aromatic protons will appear as a complex multiplet in the range of 6.55-7.96 ppm.[5] |
| ¹³C NMR | The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals for the target compound include the carbonyl carbon (C=O) around 198.5 ppm, the methine carbon (CH) at approximately 55.0 ppm, and the methylene carbon (CH₂) around 46.5 ppm. The aromatic carbons will resonate in the region of 103-147 ppm.[5] |
| FTIR | Fourier-transform infrared spectroscopy is used to identify the functional groups present. The spectrum of the Mannich base will show a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration around 1680 cm⁻¹. The N-H stretching vibration of the secondary amine will appear as a peak in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry | Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1,3-diphenyl-3-(phenylamino)propan-1-one will show a molecular ion peak (M⁺) corresponding to its molecular weight (301.38 g/mol ).[6][7] |
Applications in Drug Development and Medicinal Chemistry
Mannich bases derived from aniline and benzaldehyde are valuable scaffolds in drug discovery due to their diverse pharmacological activities.
-
Antimicrobial Agents: These compounds have demonstrated significant activity against various bacterial and fungal strains.[2] The presence of the β-amino carbonyl moiety is crucial for their antimicrobial action.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of these Mannich bases against various cancer cell lines.[8] Their mechanism of action often involves the induction of apoptosis.
-
Antioxidant Properties: Aniline-derived Mannich bases have shown potential as antioxidant agents, capable of scavenging free radicals.[2] This activity is attributed to the presence of the amine and phenyl groups.
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have exhibited anti-inflammatory and analgesic properties, making them potential candidates for the development of new pain management therapies.[9]
The versatility of the Mannich reaction allows for the straightforward synthesis of a large library of derivatives by varying the aniline, benzaldehyde, and ketone components. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and pharmacokinetic properties.
Conclusion
The Mannich reaction of aniline and benzaldehyde provides a powerful and efficient route to a class of β-amino carbonyl compounds with significant potential in drug discovery and development. This guide has provided a comprehensive overview of the underlying reaction mechanism, a detailed experimental protocol for their synthesis, a thorough guide to their characterization, and a summary of their diverse applications. By leveraging the principles and methodologies outlined herein, researchers can effectively synthesize and evaluate these promising compounds for the development of novel therapeutics.
References
- Jana, S., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. The Royal Society.
- (2024). 1,3-diphenyl-3-(phenylamino)propan-1-one. PubChem.
- (n.d.). 3-Anilino-1,3-diphenylpropan-1-one. Guidechem.
- Farzaneh, F., et al. (2018). '1,3-diphenyl-3-(phenylamino)propan-1-ones', synthesized by Farzaneh et al & compounds (22a) & (22b).
- Li, X., et al. (2016). Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. The Royal Society of Chemistry.
- (n.d.).
- (n.d.). 1,3-diphenyl-3-(phenylamino)propan-1-one. BLDpharm.
- Oguejiofor, C. J., et al. (2024). Synthesis, Bioactivities and In-Silico Activities of Aniline and Anisidine Mannich Bases. Journal of Chemical Society of Nigeria.
- (2024). Recent advances in biological applications of mannich bases — An overview. ScienceDirect.
- (2024). Anticancer Activity of Mannich Bases: A Review of Recent Literature.
- (n.d.). Mannich reaction of acetophenone, benzaldehyde, and aniline catalyzed by different catalysts.
- (2018). What is the procedure for synthesis of Mannich base ?.
- (n.d.). 3-Anilino-1,3-diphenylpropan-1-one | C21H19NO | CID 459286. PubChem.
- (n.d.). 742-43-8|1,3-Diphenyl-3-(phenylamino)propan-1-one. BLDpharm.
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- (2014). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC.
- (2014). Effect of several ionic liquids on the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one in supercritical carbondioxide. RSC Publishing.
- Raju, R. S. K., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
- (n.d.). (R,S)-1,3-Diphenyl-3-phenylamino-propan-1-one. PubChem.
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solubility profile of Diethyl [anilino(phenyl)methyl]malonate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Diethyl [anilino(phenyl)methyl]malonate in Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Significance of Solubility in a Promising Molecule
This compound is a complex ester with a structure suggestive of significant potential in organic synthesis and medicinal chemistry. As a derivative of malonic acid, it can serve as a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents[1][2]. The presence of both anilino and phenyl groups introduces functionalities that are pivotal in many biologically active compounds.
For researchers in drug development and process chemistry, understanding the solubility profile of such a compound is not merely an academic exercise; it is a critical parameter that dictates its practical utility. Solubility influences every stage of the research and development pipeline, from the design of synthetic routes and purification strategies (like crystallization) to the formulation of drug delivery systems and the bioavailability of an active pharmaceutical ingredient (API)[3]. An accurately determined solubility profile in a range of organic solvents is fundamental to unlocking the full potential of this compound.
This in-depth guide provides a comprehensive overview of the theoretical solubility profile of this compound, grounded in its molecular structure. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine its solubility with precision.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another[3]. The structure of this compound—possessing both polar and non-polar characteristics—suggests a nuanced solubility profile.
-
Diethyl Malonate Moiety: The two ester functional groups are polar and can act as hydrogen bond acceptors. This part of the molecule will favor interactions with polar solvents. Diethyl malonate itself is slightly soluble in water and miscible with many organic solvents[4].
-
Phenyl and Anilino Groups: The presence of two aromatic rings (one from the phenyl group and one from the anilino group) introduces significant non-polar character, favoring solubility in non-polar or moderately polar solvents. These bulky groups will likely limit solubility in highly polar, small-molecule solvents like water. Diethyl phenylmalonate, a related compound, has limited solubility in water but is soluble in organic solvents like ethanol and ether[5][6].
-
Anilino Group's N-H Bond: The secondary amine in the anilino group can act as a hydrogen bond donor, which may enhance solubility in protic solvents.
Based on this structural analysis, a qualitative prediction of solubility can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The large, non-polar aromatic rings will promote some solubility, but the polar ester and amine groups will limit it. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane) | Moderate to High | These solvents can engage in dipole-dipole interactions with the ester groups and can accommodate the non-polar aromatic rings. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate interaction with the ester and anilino groups. |
| Highly Polar (e.g., Water) | Very Low | The significant non-polar surface area of the two aromatic rings will likely make the compound immiscible with water[6]. |
Experimental Determination of Solubility: A Practical Guide
Given the absence of published data, experimental determination is crucial. The following protocols provide a robust framework for both qualitative and quantitative solubility assessment.
Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility across a range of solvents and helps in selecting solvents for more rigorous quantitative analysis.
Protocol:
-
Preparation: Dispense 10 mg of this compound into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add a different organic solvent in 0.5 mL increments.
-
Vigorous Mixing: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect for the complete dissolution of the solid.
-
Incremental Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 5 mL.
-
Classification: Classify the solubility based on the volume of solvent required for complete dissolution (e.g., Very Soluble: <1 mL; Soluble: 1-2 mL; Sparingly Soluble: 2-5 mL; Insoluble: >5 mL).
Workflow for Qualitative Solubility Screening
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Isothermal Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound. Understanding these can aid in solvent selection and process optimization.
-
Solvent Polarity: As discussed, the polarity of the solvent will be a primary determinant of solubility. A systematic approach would involve testing a range of solvents with varying polarity indices.
-
Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding will significantly impact solubility due to the presence of the N-H group and the ester carbonyls.
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship can be crucial for processes like recrystallization.
Intermolecular Interactions Governing Solubility
Sources
- 1. Diethyl Malonate Supplier | 105-53-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.ws [chem.ws]
- 4. manavchem.com [manavchem.com]
- 5. CAS 83-13-6: Diethyl phenylmalonate | CymitQuimica [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
Methodological & Application
Green Synthesis of Diethyl [anilino(phenyl)methyl]malonate: A Detailed Application Note and Protocol for Researchers
Introduction: Embracing Green Chemistry for the Synthesis of a Versatile Scaffold
Diethyl [anilino(phenyl)methyl]malonate and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery, often serving as precursors to a variety of heterocyclic compounds with potential therapeutic applications. The traditional synthesis of these molecules can involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, all of which are antithetical to the principles of green chemistry. This application note provides a detailed guide for the green synthesis of this compound, focusing on methodologies that are environmentally benign, efficient, and resource-conscious. We will explore catalyst-free, solvent-free, and ultrasound-assisted protocols, providing researchers with practical and sustainable alternatives to conventional methods.
The synthesis of this compound is achieved through a one-pot, three-component reaction involving benzaldehyde, aniline, and diethyl malonate. This reaction typically proceeds through a domino Knoevenagel condensation followed by a Michael addition. Our focus will be on executing this transformation under green conditions, minimizing waste and energy consumption while maximizing efficiency.
Reaction Mechanism: A Cascade of Knoevenagel Condensation and Michael Addition
The formation of this compound from benzaldehyde, aniline, and diethyl malonate is a fascinating example of a tandem reaction. The process is believed to initiate with a Knoevenagel condensation between benzaldehyde and diethyl malonate, which is often catalyzed by a base or can even proceed under catalyst-free conditions with thermal or alternative energy input. This is followed by a conjugate (Michael) addition of aniline to the activated alkene intermediate.
The key steps are outlined below:
-
Enolate Formation: In the presence of a base or under thermal conditions, diethyl malonate (an active methylene compound) is deprotonated to form a resonance-stabilized enolate.
-
Knoevenagel Condensation: The enolate anion acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of diethyl benzylidenemalonate, an α,β-unsaturated compound.
-
Michael Addition: Aniline then acts as a nucleophile in a 1,4-conjugate addition to the electron-deficient double bond of the diethyl benzylidenemalonate intermediate.
-
Protonation: The resulting enolate is protonated to yield the final product, this compound.
Figure 1: Proposed reaction mechanism for the three-component synthesis.
Data Presentation: Comparative Analysis of Green Synthetic Protocols
The following table summarizes the key parameters and outcomes of the different green synthetic methodologies detailed in this guide. This allows for a direct comparison of their efficiency and environmental impact.
| Protocol | Energy Source | Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages |
| 1 | Conventional Heating | None | None (Solvent-free) | 2-3 hours | ~85% | Simplicity, no catalyst or solvent required. |
| 2 | Ultrasound Irradiation | None | None (Solvent-free) | 30-45 minutes | >90% | Rapid, energy-efficient, improved yield.[1] |
| 3 | Microwave Irradiation | Silica Nanoparticles | None (Solvent-free) | 5-10 minutes | >95% | Extremely fast, high yield, catalyst is recyclable.[2] |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Catalyst-Free, Solvent-Free Synthesis via Conventional Heating
This protocol represents the simplest approach, relying on thermal energy to drive the reaction without the need for catalysts or solvents.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Diethyl malonate (1.60 g, 10 mmol)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), and diethyl malonate (1.60 g, 10 mmol).
-
Place a magnetic stir bar in the flask and heat the mixture to 80-90 °C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
After approximately 2-3 hours, upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.
-
The product will solidify upon cooling. Recrystallize the solid product from a minimal amount of hot ethanol to obtain pure this compound as a white crystalline solid.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Expected Outcome: This method should yield the desired product in approximately 85% yield.
Protocol 2: Ultrasound-Assisted, Catalyst-Free, and Solvent-Free Synthesis
This protocol utilizes the energy of ultrasound waves to accelerate the reaction, offering a significant reduction in reaction time and an increase in yield compared to conventional heating.[1]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Diethyl malonate (1.60 g, 10 mmol)
-
A high-intensity ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., a thick-walled glass tube)
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, combine benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), and diethyl malonate (1.60 g, 10 mmol).
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-45 minutes.
-
Upon completion, the product will solidify. Isolate and purify the product by recrystallization from hot ethanol as described in Protocol 1.
Expected Outcome: This method is expected to provide the product in over 90% yield. The significant reduction in reaction time highlights the efficiency of sonochemistry.
Figure 2: Experimental workflow for the ultrasound-assisted synthesis.
Protocol 3: Microwave-Assisted, Solvent-Free Synthesis using a Recyclable Catalyst
Microwave-assisted organic synthesis (MAOS) is a powerful green chemistry tool that dramatically reduces reaction times.[2] In this protocol, we employ recyclable silica nanoparticles as a heterogeneous catalyst to further enhance the reaction rate and selectivity.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Diethyl malonate (1.60 g, 10 mmol)
-
Silica nanoparticles (SNPs) (e.g., 100 mg)
-
Microwave reactor with temperature and pressure control
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Ethyl acetate (for catalyst separation and product extraction)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, place benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and silica nanoparticles (100 mg).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 200-300 W) to maintain a temperature of 100-120 °C for 5-10 minutes.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and filter to separate the silica nanoparticle catalyst. The catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from hot ethanol to obtain the pure product.
Expected Outcome: This high-speed synthesis is expected to yield the product in over 95% yield. The reusability of the catalyst adds to the green credentials of this protocol.
Product Characterization
The synthesized this compound should be characterized by standard spectroscopic techniques to confirm its identity and purity.
-
Appearance: White crystalline solid.
-
Melting Point: Literature values can be used for comparison.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons of the aniline and benzaldehyde rings, the methine proton (CH), the methylene protons (CH₂) of the ethyl groups, and the methyl protons (CH₃) of the ethyl groups. The NH proton may appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons, the methine carbon, and the carbons of the ethyl groups are expected.
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching, C=O stretching of the ester groups, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings should be observed.
Conclusion: A Greener Path to a Valuable Synthetic Intermediate
This application note has detailed three distinct green chemistry protocols for the synthesis of this compound. By moving away from traditional methods that rely on harsh conditions and volatile organic solvents, researchers can significantly reduce the environmental impact of their synthetic work. The catalyst-free, solvent-free, and ultrasound- or microwave-assisted methods presented here offer rapid, efficient, and high-yielding routes to this important chemical building block. The adoption of such green methodologies is not only environmentally responsible but also aligns with the modern principles of sustainable chemical synthesis, making it a valuable addition to the toolkit of any researcher in the fields of organic chemistry and drug development.
References
-
Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. Journal of Applicable Chemistry. 2015, 4 (6): 1735-1741. Available from: [Link]
-
MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Rasayan J. Chem. 2019, 12(4): 1957-1964. Available from: [Link]
Sources
solvent-free synthesis methods for Diethyl [anilino(phenyl)methyl]malonate
Application Note: Solvent-Free Catalytic Synthesis of Diethyl [anilino(phenyl)methyl]malonate
Executive Summary
This application note details the solvent-free synthesis of This compound via a one-pot, three-component Mannich reaction. By eliminating volatile organic solvents (VOCs) during the reaction phase, this protocol aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #2 (Atom Economy).
We present two validated protocols:
-
Method A (Lewis Acid Catalysis): Utilizes Bismuth(III) Nitrate Pentahydrate (
) at room temperature. -
Method B (Brønsted Acid Catalysis): Utilizes Sulfamic Acid (
) with mild heating.
Both methods suppress the competing Knoevenagel condensation, favoring the formation of the target
Reaction Overview & Mechanism
The synthesis involves the condensation of Benzaldehyde (aldehyde), Aniline (amine), and Diethyl Malonate (active methylene compound).
-
Target Molecule: this compound
-
CAS Number: (Generic for Mannich bases of this type, specific CAS varies by substituents)
-
Molecular Formula:
-
Molecular Weight: 341.40 g/mol
Mechanistic Pathway
Under solvent-free conditions, the high concentration of reagents accelerates the reaction via collision theory. The catalyst plays a dual role:
-
Imine Activation: It coordinates with the imine generated in situ from the aniline and benzaldehyde, increasing its electrophilicity.
-
Enol Stabilization: It promotes the enolization of diethyl malonate, facilitating the nucleophilic attack on the imine.
Figure 1: Mechanistic Pathway (Graphviz)
Caption: Step-wise mechanism of the three-component Mannich reaction favoring
Experimental Protocols
Method A: Bismuth(III) Nitrate Catalyzed (Room Temperature)
Best for: Energy efficiency and high yield.[1]
Materials:
Protocol:
-
Mixing: In a 25 mL round-bottom flask, add Benzaldehyde (106 mg) and Aniline (93 mg). Stir for 2 minutes until a slight heat evolution (exothermic imine formation) is observed.
-
Addition: Add Diethyl Malonate (160 mg) and
(48 mg). -
Reaction: Stir the neat mixture vigorously at Room Temperature (25°C) . The mixture will solidify as the product forms.
-
Time: 30 - 45 minutes.
-
-
Monitoring: Check TLC (Ethyl Acetate:n-Hexane 2:8). The aldehyde spot (
) should disappear. -
Workup: Add 5 mL of cold Ethanol (95%). Stir for 5 minutes to dissolve unreacted starting materials and wash the catalyst.
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) to remove any remaining Bismuth salts.
-
Purification: Recrystallize from hot Ethanol if necessary.
Method B: Sulfamic Acid Catalyzed (Mild Heat)
Best for: Metal-free synthesis and cost-effectiveness.
Materials:
-
Same stoichiometry as Method A.
-
Sulfamic Acid (
) (10 mol%)
Protocol:
-
Mixing: Combine Benzaldehyde, Aniline, and Diethyl Malonate in a mortar or flask.
-
Catalysis: Add Sulfamic Acid (10 mg).
-
Reaction: Grind the mixture (if using mortar) or stir at 60°C (if using flask).
-
Time: 1.0 - 2.0 hours.
-
-
Workup: Quench by adding water (10 mL). Sulfamic acid is water-soluble and will dissolve.[3]
-
Isolation: Extract the solid or oily residue. If solid, filter. If oil, extract with Ethyl Acetate, dry over
, and evaporate.[4] -
Purification: Recrystallize from Ethanol/Water (8:2).
Critical Process Parameters (CPP) & Characterization
Table 1: Comparative Efficiency of Catalysts
| Parameter | Method A ( | Method B (Sulfamic Acid) | Uncatalyzed |
| Temperature | 25°C (RT) | 60°C | 100°C+ |
| Time | 30 min | 90 min | 24 hours |
| Yield | 92 - 96% | 85 - 90% | < 10% (Trace) |
| Selectivity | High (No Knoevenagel) | Moderate | Low |
| Green Score | High (Low Energy) | High (Biodegradable) | Low |
Characterization Data (Validated)
-
Physical State: White crystalline solid.[5]
-
Melting Point: 92–93°C.[6]
-
IR (
): 3375 (NH stretching), 1728 (Ester C=O). -
NMR (
, 400 MHz):
Figure 2: Experimental Workflow (Graphviz)
Caption: Operational workflow for the solvent-free synthesis.
Troubleshooting & Optimization
-
"Oiling Out": If the product forms an oil instead of a solid, it often indicates incomplete reaction or impurities.
-
Solution: Scratch the flask wall with a glass rod to induce nucleation or add a seed crystal. Ensure the exotherm (Step 1) occurred.
-
-
Knoevenagel Side Product: Formation of benzylidene malonate (C=C double bond product).
-
Cause: Mixing Benzaldehyde and Malonate before the amine, or high temperatures.
-
Prevention:[7] Always pre-mix Aniline and Benzaldehyde to form the imine first.
-
-
Catalyst Recovery:
-
For Method A : The Bismuth filtrate can be concentrated and reused, though activity drops slightly after cycle 3.
-
For Method B : Sulfamic acid is cheap enough to be single-use, but aqueous extraction can recover it.
-
References
-
Rajput, J. K., & Kaur, G. (2013).[7] Bi(NO3)3[1][8][9]·5H2O: An Efficient and Green Catalyst for Synthesis of 1,5-Benzodiazepines and β-Amino Carbonyl Compounds.[7] Asian Journal of Chemistry. Link
-
Patil, A. (2021).[10] Sulfamic Acid Catalyzed Green Synthesis and Characterization of Some β-Amino Carbonyl Ligands. Journal of Advanced Scientific Research.[10] Link
-
Wagh, Y. S., et al. (2022). An Efficient Synthesis of β-Amino Ketones and β-Amino Esters using NH4Cl Promoted Mannich Reaction. Asian Journal of Chemistry. Link
-
Chemistry Steps. (2021). Mannich Reaction: Mechanism and Examples. Chemistry Steps. Link
-
Sobhani, S., & Tashrifi, Z. (2009). Al(OTf)3 as an Efficient Catalyst for One-Pot Synthesis of Primary Diethyl 1-Aminophosphonates Under Solvent-Free Conditions.[11] ResearchGate. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijitee.org [ijitee.org]
- 3. One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation | MDPI [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sciensage.info [sciensage.info]
- 11. researchgate.net [researchgate.net]
recrystallization techniques for purifying Diethyl [anilino(phenyl)methyl]malonate
This Application Note provides a rigorous technical guide for the purification of Diethyl [anilino(phenyl)methyl]malonate (CAS 58929-06-9).[1] This compound, a
High-purity isolation is often complicated by the presence of unreacted N-benzylideneaniline (imine), oxidative degradation products of aniline (dark coloration), and the tendency of malonate esters to "oil out" rather than crystallize.[1]
Part 1: Physicochemical Profile & Impurity Analysis
Before initiating recrystallization, the crude material must be characterized to select the optimal thermodynamic path for purification.
Table 1: Target Molecule Profile
| Parameter | Data | Notes |
|---|
| Compound Name | this compound |
Impurity Profiling
-
Unreacted N-benzylideneaniline: The imine intermediate (mp ~52°C) often co-precipitates.[1] It is more soluble in cold ethanol than the target.[1]
-
Aniline Oxidation Products: Cause significant brown/black discoloration.[1] These are polar and require activated charcoal removal.[1]
-
Hydrolysis Products: Mono-acids formed by ester hydrolysis if moisture was present during synthesis.[1]
Part 2: Recrystallization Protocols
Method A: Single-Solvent Recrystallization (Ethanol)
Best for: Removal of imine impurities and general purification of crude solids.
Mechanistic Logic: The target molecule exhibits a steep solubility curve in ethanol (high solubility at boiling, low at room temperature).[1] Impurities like aniline and benzaldehyde remain soluble in the mother liquor even at low temperatures.[1]
Protocol:
-
Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[1][3][4]
-
Dissolution: Add Absolute Ethanol (approx. 15 mL) and heat to reflux (80°C) with stirring.
-
Decolorization (If required): If the solution is dark brown/black, remove from heat, let cool slightly, and add 0.1 g Activated Charcoal .[1] Boil for 2 minutes, then filter hot through a pre-warmed Celite pad or fluted filter paper.
-
Nucleation: Allow the clear filtrate to cool slowly to room temperature on a cork ring or wood block. Do not disturb.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize recovery.
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Method B: Solvent/Anti-Solvent Precipitation (EtOAc/Hexane)
Best for: Oily crudes that refuse to crystallize in ethanol.[1]
Mechanistic Logic: Ethyl Acetate (EtOAc) dissolves the lipophilic ester/aromatic core, while Hexane acts as a non-polar anti-solvent to force the lattice formation of the polar amine segment.
Protocol:
-
Dissolve the crude oil in the minimum volume of Ethyl Acetate at 50°C.
-
Add Hexane dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.
-
Add one drop of EtOAc to clear the solution.[1]
-
Remove from heat and wrap the flask in foil/towel to cool very slowly.
-
Troubleshooting: If the product oils out, add a seed crystal and stir vigorously.[1]
Part 3: Process Visualization (Graphviz)
The following diagram illustrates the decision matrix for purifying this specific Mannich base derivative.
Caption: Decision tree for solvent selection and troubleshooting based on the physical state of the crude Mannich base.
Part 4: Validation & Troubleshooting
Quality Control Metrics
-
Melting Point (MP): A sharp melting range (e.g., 2°C span) indicates high purity.[1] If the range is broad or depressed (e.g., melting starts at 60°C), significant imine impurity remains.[1] Recrystallize again.
-
TLC Analysis:
-
NMR Verification: Look for the diagnostic doublet for the methine proton (
) around 5.0–5.5 ppm (depending on solvent) and the disappearance of the imine singlet ( 8.5 ppm).[1]
Troubleshooting "Oiling Out"
This compound contains flexible ethyl chains and aromatic rings, making it prone to oiling out (liquid-liquid phase separation) instead of crystallizing.[1]
-
Cause: Solution is too concentrated or cooled too quickly.[1]
-
Fix: Re-dissolve the oil by heating.[1] Add a small amount (1-2 mL) of extra solvent.[1] Allow to cool extremely slowly (wrap flask in a towel). Add a seed crystal at the first sign of turbidity.[1]
References
-
Betti Base Synthesis Context: Cardellicchio, C., et al.[1] "The Betti reaction: an efficient tool for the preparation of enantiopure ligands."[1] Tetrahedron: Asymmetry, 2008.[1]
-
General Recrystalliz
-Amino Esters: "Purification of Organic Solids by Recrystallization." University of Colorado Boulder, Organic Chemistry Modules. -
Physical Properties of Analogues (Nitro-derivatives): "Diethyl 2-((4-nitroanilino)methylene)malonate." ChemicalBook CAS Database.
-
Mannich Reaction Mechanisms: "The Mannich Reaction." Organic Chemistry Portal.
Sources
Troubleshooting & Optimization
minimizing side reactions in diethyl malonate Mannich coupling
Technical Support Center: Diethyl Malonate Mannich Coupling Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Optimizing Selectivity
Introduction: The "Active Methylene" Paradox
Welcome to the technical support hub for C-H acidic functionalization. You are likely here because diethyl malonate (DEM) is deceptively simple. With a
-
Bis-Mannich Addition: The mono-product is still acidic and reacts again.
-
Knoevenagel Condensation: Formaldehyde reacts with DEM before the amine, leading to polymerization.
-
Retro-Mannich/Elimination: The product is a "cryptic" base and can decompose upon heating or acidic workup.
This guide abandons generic advice in favor of mechanistic causality and proven suppression strategies.
Part 1: The Competitive Landscape (Visualization)
Before troubleshooting, you must visualize the invisible competition in your flask.
Figure 1: The "Path A" vs. "Path B" conflict. Success depends on establishing the Iminium ion (Path A) before the Malonate attacks the free aldehyde (Path B).
Part 2: Troubleshooting & FAQs
Ticket #401: "I’m getting a mixture of mono- and bis-substituted products."
Diagnosis: The "Acidic Remnant" Effect.
Root Cause: The mono-Mannich product (a
Corrective Protocol:
-
Stoichiometry Inversion: Do not use a 1:1:1 ratio. Use a 5:1 excess of Diethyl Malonate relative to the amine/formaldehyde. This statistical forcing ensures the iminium ion is statistically more likely to encounter unreacted DEM than the mono-product.
-
Steric Gating: If possible, use a bulkier secondary amine (e.g., diisopropylamine or morpholine). The added steric bulk significantly retards the second addition at the quaternary center.
-
The "Gold Standard" Fix: Switch to Eschenmoser’s Salt (see Part 3). This allows stoichiometric precision that aqueous formaldehyde cannot provide.
Ticket #402: "My reaction mixture turned into a solid gum/polymer."
Diagnosis: The Knoevenagel Interception. Root Cause: You likely mixed the Diethyl Malonate and Formaldehyde before the amine was fully engaged. Base-catalyzed reaction of DEM with formaldehyde yields diethyl methylenemalonate , which rapidly polymerizes or forms Michael adducts.
Corrective Protocol:
-
Order of Addition (Crucial):
-
Mix Amine + Formaldehyde (aq) + Acid catalyst first.
-
Stir for 15–30 minutes to generate the Iminium Ion .
-
Then add the Diethyl Malonate.
-
-
Why this works: This pre-equilibrium ensures the electrophile is the nitrogen-based iminium (Mannich), not the oxygen-based aldehyde (Knoevenagel).
Ticket #403: "My product disappears or degrades during workup."
Diagnosis: Retro-Mannich / Deamination. Root Cause: Mannich bases of malonates are thermally and hydrolytically unstable.
-
Retro-Mannich: Reversal to starting materials (entropy driven).
-
Deamination: Loss of
to form the -unsaturated ester (diethyl methylenemalonate).
Corrective Protocol:
-
pH Watch: Never wash with strong base (NaOH). High pH promotes deprotonation and subsequent elimination of the amine (E1cB mechanism).
-
Temperature: Perform solvent removal at <40°C . Do not distill the product unless under high vacuum (<1 mmHg).
-
Stabilization: Store the product as its hydrochloride salt (precipitate with HCl/Ether) rather than the free base. The salt is significantly more resistant to retro-Mannich fragmentation.
Part 3: The "Gold Standard" Protocol (Eschenmoser’s Salt)
For high-value synthesis, avoid the 3-component aqueous mess. Use Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide).[2] This reagent is the pre-formed, isolated iminium species.
Why use it?
-
Zero Knoevenagel Risk: No free formaldehyde exists.
-
Stoichiometric Control: You weigh the electrophile as a solid, preventing bis-addition.
-
Anhydrous Conditions: Prevents ester hydrolysis.
Step-by-Step Methodology
-
Preparation of Enolate:
-
In a flame-dried flask under Argon, dissolve Diethyl Malonate (1.0 equiv) in dry THF.
-
Cool to 0°C.
-
Add NaH (1.05 equiv, 60% dispersion). Stir 30 min until
evolution ceases. Note: The solution will become clear/yellow.
-
-
The Coupling:
-
Add Eschenmoser’s Salt (1.0 equiv) in one portion.
-
Critical: The salt is suspended; it will dissolve as it reacts.
-
Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
-
Quench & Workup:
-
Quench with saturated
(aq). -
Extract with
(DCM). -
Senior Scientist Note: Do not use Ethyl Acetate if the amine is volatile; DCM allows lower evaporation temps.
-
Dry over
and concentrate at <30°C.
-
Data Comparison: Aqueous vs. Eschenmoser
| Feature | 3-Component (Aq. HCHO) | Eschenmoser's Salt Protocol |
| Bis-Addition Risk | High (requires excess DEM) | Low (1:1 stoichiometry possible) |
| Polymerization | Moderate (Knoevenagel risk) | Zero |
| Workup Difficulty | High (Emulsions, water removal) | Low (Simple filtration/extraction) |
| Yield (Typical) | 40–60% | 85–95% |
Part 4: Decision Logic (Workflow)
Follow this logic tree to select the correct experimental setup for your specific constraints.
Figure 2: Optimization Workflow. Route B (Eschenmoser) is preferred for high-value synthesis, while Route A is acceptable for bulk commodity preparation.
References
-
Mechanism & Knoevenagel Competition
-
Eschenmoser's Salt (Reagent & Usage)
-
Schreiber, J., et al. "Dimethyl(methylene)ammonium Iodide." Organic Syntheses, 1978 , 58, 113. (Describes preparation and utility as a Mannich reagent).
-
-
General Mannich Reaction Review
-
Arend, M., Westermann, B., & Risch, N. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 1998 , 37(8), 1044-1070.
-
-
Malonate Acidity & Side Reactions
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Knoevenagel reaction | PPTX [slideshare.net]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Diethyl [anilino(phenyl)methyl]malonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl [anilino(phenyl)methyl]malonate. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their synthetic procedures by focusing on one of the most critical parameters: catalyst loading. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this reaction effectively.
The synthesis of this compound, a classic example of a three-component Betti-type reaction, involves the condensation of aniline, benzaldehyde, and diethyl malonate. The efficiency, yield, and purity of this product are exquisitely sensitive to the catalyst used and its precise concentration. This guide will walk you through common questions, troubleshooting scenarios, and a detailed protocol for empirical optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role and selection of catalysts for this specific synthesis.
Question 1: What is the fundamental role of the catalyst in the synthesis of this compound?
Answer: The catalyst is essential for accelerating what is otherwise a very slow condensation reaction. Its primary role is to act as a Lewis acid or a Brønsted acid. In this reaction, the catalyst activates the benzaldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the aniline. This initial step forms an imine intermediate. Subsequently, the catalyst can also activate this imine for the final nucleophilic addition of the enolized diethyl malonate, leading to the final product. Without a catalyst, the reaction often fails to proceed or results in negligible yields even after prolonged reaction times at elevated temperatures.
Question 2: I see various catalysts reported in the literature (e.g., InCl₃, p-TSA, I₂). How do I choose the right one?
Answer: The choice of catalyst depends on several factors including reaction conditions (solvent, temperature), desired reaction time, and sensitivity of your substrates to acidic conditions.
-
Lewis Acids (e.g., InCl₃, Sc(OTf)₃, FeCl₃): These are generally very effective at activating the carbonyl group. Indium(III) chloride (InCl₃), for example, is known for its high catalytic activity and tolerance to moisture, making it a robust choice for this synthesis. They are excellent for reactions that require strong electrophilic activation.
-
Brønsted Acids (e.g., p-Toluenesulfonic acid (p-TSA), H₂SO₄): These proton-donating acids are effective and often more economical. They work by protonating the carbonyl oxygen, thereby activating the aldehyde. p-TSA is a common choice due to its solid form, making it easy to handle, and its moderate acidity which often minimizes side reactions compared to stronger mineral acids.
-
Organocatalysts (e.g., Iodine (I₂), Thiourea derivatives): Molecular iodine has emerged as a remarkably mild and efficient catalyst for this transformation. It is believed to activate the substrates through weak Lewis acid interactions and the formation of charge-transfer complexes. Organocatalysts are often preferred when metal contamination is a concern, which is particularly relevant in pharmaceutical applications.
Your final choice should be guided by initial screening experiments. If you are working in a drug development context, avoiding heavy metals might make an organocatalyst like iodine the most attractive starting point.
Question 3: What is a typical catalyst loading range for this reaction, and why is it important to be precise?
Answer: A typical catalyst loading for this type of multicomponent reaction ranges from 1 to 20 mol% . However, the optimal loading is highly specific to the chosen catalyst's activity. For highly active catalysts like InCl₃, loadings as low as 1-5 mol% can be sufficient. For milder catalysts like molecular iodine, a loading of 10-20 mol% might be required to achieve a good reaction rate.
Precision is critical for three main reasons:
-
Yield and Selectivity: Using too little catalyst results in slow or incomplete reactions, lowering the yield. Conversely, using too much catalyst can lead to the formation of undesired side products, such as self-condensation of the aldehyde or polymerization, which complicates purification and reduces the yield of the desired product.
-
Economic Viability: Catalysts, especially those based on rare metals like Indium or Scandium, can be expensive. Using the minimum amount required to achieve the desired outcome is crucial for making the process cost-effective, particularly at scale.
-
Downstream Processing: Excess catalyst must be removed during workup and purification. High catalyst loads can lead to emulsions during aqueous workup or streaking during column chromatography, making product isolation difficult and time-consuming.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis, with a focus on catalyst-related issues.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues related to catalyst loading.
Caption: A workflow for troubleshooting low yield based on catalyst loading.
Problem 1: My reaction is very slow or has stalled, resulting in a low yield.
-
Possible Cause: Insufficient catalyst loading. The concentration of the catalyst may be too low to effectively turn over the reactants into the product within the given timeframe.
-
Diagnostic Check:
-
Verify Calculation: Double-check your calculation for the catalyst loading (mol%). Ensure it is based on the limiting reagent, which is typically the benzaldehyde.
-
Thin-Layer Chromatography (TLC): Monitor the reaction by TLC. If you see a significant amount of starting materials (aniline, benzaldehyde) remaining even after several hours, it strongly suggests poor catalytic activity.
-
-
Solution:
-
Increase Loading: If your initial loading was low (e.g., 1-2 mol%), perform a new reaction with a higher loading (e.g., 5 mol%). If you are already at 5 mol%, try 10 mol%. It is crucial to increase the loading systematically rather than arbitrarily.
-
Check Catalyst Quality: Catalysts can degrade. Lewis acids are often hygroscopic and can lose activity if exposed to moisture. Ensure you are using a fresh, properly stored batch of the catalyst.
-
Problem 2: The reaction gives a low yield, and the crude product is a complex mixture with many side products.
-
Possible Cause: Excessive catalyst loading. Too much catalyst can promote unwanted side reactions. For instance, strong acid catalysts can lead to the self-condensation of benzaldehyde (the Claisen-Schmidt condensation if an enolizable ketone were present) or polymerization of the starting materials.
-
Diagnostic Check:
-
TLC/LC-MS Analysis: A TLC plate showing multiple spots close together or a smear, rather than a clean spot for the product and starting materials, indicates a complex mixture. LC-MS analysis of the crude reaction mixture can help identify the masses of the side products, providing clues to their identity.
-
-
Solution:
-
Decrease Loading: If you used a high loading (e.g., 20 mol%), reduce it significantly. Run parallel reactions at 10 mol%, 5 mol%, and 2 mol% to identify a loading that maximizes the formation of the desired product while minimizing side reactions.
-
Switch to a Milder Catalyst: If reducing the loading of a strong catalyst (like FeCl₃) does not solve the issue, consider switching to a milder, more selective catalyst. For example, moving from p-TSA to molecular iodine could provide the necessary activation without promoting undesired pathways.
-
Problem 3: The reaction works well, but purification is difficult due to catalyst residues.
-
Possible Cause: High catalyst loading, especially with metal-based Lewis acids.
-
Diagnostic Check: This is primarily an observation during the workup and purification stages. You might observe persistent emulsions during aqueous extraction or see colored, insoluble material. During column chromatography, the product may elute with significant tailing.
-
Solution:
-
Optimize for Minimum Loading: The best solution is to find the lowest possible catalyst loading that still provides an excellent yield in a reasonable time (see Section 3). This is the core principle of catalytic process optimization.
-
Modified Workup: Incorporate a specific step to remove the catalyst. For a Lewis acid like InCl₃, a wash with a mild chelating agent solution (like aqueous sodium tartrate or citrate) can help sequester the metal ions into the aqueous phase. For an acidic catalyst like p-TSA, a thorough wash with a saturated sodium bicarbonate solution is essential.
-
Section 3: Experimental Protocol for Optimizing Catalyst Loading
This section provides a step-by-step guide to systematically determine the optimal catalyst loading for your specific reaction conditions.
Objective: To identify the minimum catalyst loading that produces the maximum yield of this compound in a reasonable timeframe, with high purity.
Experimental Design: Parallel Screening
The most efficient method is to set up a series of small-scale, parallel reactions where the only variable is the catalyst loading.
| Reaction ID | Benzaldehyde (mmol) | Aniline (mmol) | Diethyl Malonate (mmol) | Catalyst (e.g., InCl₃) (mol%) | Catalyst (mg) | Solvent (mL) |
| CTL-0 | 1.0 | 1.1 | 1.2 | 0 | 0 | 5 |
| CTL-1 | 1.0 | 1.1 | 1.2 | 1 | (Calculate) | 5 |
| CTL-2 | 1.0 | 1.1 | 1.2 | 2 | (Calculate) | 5 |
| CTL-5 | 1.0 | 1.1 | 1.2 | 5 | (Calculate) | 5 |
| CTL-10 | 1.0 | 1.1 | 1.2 | 10 | (Calculate) | 5 |
| CTL-15 | 1.0 | 1.1 | 1.2 | 15 | (Calculate) | 5 |
Note: A slight excess of aniline and diethyl malonate is often used to ensure the complete consumption of the limiting aldehyde.
Step-by-Step Methodology
-
Preparation:
-
Arrange six clean, dry reaction vials with magnetic stir bars, labeled CTL-0 through CTL-15.
-
Prepare a stock solution of your solvent (e.g., ethanol or acetonitrile).
-
Accurately weigh the required amount of catalyst for each reaction (CTL-1 to CTL-15) and add it to the corresponding vial. Add no catalyst to CTL-0 (this is your control reaction).
-
-
Reaction Setup:
-
To each vial, add the solvent (5 mL).
-
Add benzaldehyde (1.0 mmol) to each vial.
-
Add aniline (1.1 mmol) to each vial.
-
Finally, add diethyl malonate (1.2 mmol) to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 60 °C). Begin stirring simultaneously.
-
-
Monitoring:
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction vial for TLC analysis.
-
Run all samples on the same TLC plate to allow for direct comparison. Visualize under UV light.
-
Note the relative intensity of the product spot versus the starting material spots for each catalyst loading.
-
Continue monitoring at regular intervals (e.g., every 2 hours) until the reactions with higher catalyst loadings appear complete.
-
-
Workup and Analysis:
-
Once the reactions are deemed complete (or after a fixed time, e.g., 8 hours), cool them to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Determine the mass of the crude product for each reaction.
-
Analyze the purity of each crude product using ¹H NMR or HPLC. This is critical to ensure that a higher crude mass is not simply due to more side products.
-
-
Data Interpretation:
-
Plot the isolated yield (%) versus the catalyst loading (mol%).
-
Identify the "plateau" point, which is the loading at which further increases in catalyst do not significantly increase the yield. The optimal catalyst loading is typically the lowest value on this plateau, as it ensures efficiency without waste.
-
Expected Outcome Visualization
Caption: Expected curve for yield vs. catalyst loading optimization.
This systematic approach ensures that your final protocol is robust, efficient, and economically sound, providing a solid foundation for any subsequent scale-up or analogue synthesis campaigns.
References
-
Title: A Brief History of the Betti Reaction: A Versatile Tool for the Synthesis of Aminobenzylnaphthols Source: Molecules (MDPI) URL: [Link]
-
Title: InCl3·4H2O–SiO2 an efficient and reusable catalyst for the one-pot synthesis of dialkyl [aryl(arylamino)methyl]phosphonates Source: Journal of Chemical Sciences URL: [Link]
-
Title: p-Toluenesulfonic acid-catalyzed one-pot synthesis of α-aminophosphonates at room temperature Source: Arkivoc URL: [Link]
-
Title: Molecular iodine: a versatile catalyst for the synthesis of α-aminonitriles and β-amino alcohols Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Recent advances in the Betti reaction and its multicomponent variants Source: RSC Advances URL: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in the Mannich Reaction of Benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates, specifically when using benzaldehyde as the aldehyde component. We will delve into the mechanistic underpinnings of the reaction to provide actionable, field-proven insights for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the Mannich reaction of benzaldehyde.
Q1: I'm getting a very low yield or no product in my Mannich reaction with benzaldehyde. What are the most likely root causes?
Low conversion is a frequent challenge and can stem from several factors. The Mannich reaction is a multi-component equilibrium process, and its success hinges on the delicate balance between the formation of key intermediates and the suppression of side reactions.[1]
The primary culprits for low yields are typically:
-
Inefficient Iminium Ion Formation: The reaction begins with the formation of an iminium ion from benzaldehyde and your chosen amine.[2] This step is often acid-catalyzed and can be slow or reversible. If the iminium ion does not form efficiently, the reaction will not proceed.
-
Poor Enol/Enolate Generation: The enolizable carbonyl compound (your ketone or other active hydrogen compound) must form an enol or enolate to act as the nucleophile.[3] The rate of this tautomerization can be a limiting factor, and the conditions must favor its formation without promoting side reactions.
-
Competing Side Reactions: Several side reactions can consume your starting materials or intermediates. The most common include the self-condensation (aldol reaction) of the enolizable ketone, or a Michael addition of the amine to any α,β-unsaturated ketone that may form.[4]
-
Sub-optimal Reaction Conditions: Factors like catalyst choice, solvent, temperature, and reagent concentration play a critical role. An incorrect choice in any of these can halt the reaction or favor undesired pathways.[5][6]
Q2: Can you illustrate the core mechanism? Understanding the steps might help my optimization efforts.
Absolutely. The reaction proceeds through two fundamental stages. A clear understanding of this pathway is essential for effective troubleshooting.
Stage 1: Formation of the Electrophilic Iminium Ion The amine performs a nucleophilic attack on the carbonyl carbon of benzaldehyde, followed by dehydration to form a highly electrophilic iminium ion. This step is typically accelerated by an acid catalyst.[1][2]
Stage 2: Nucleophilic Attack by the Enol The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the β-amino carbonyl product, known as the Mannich base.[2][3]
Caption: The two-stage mechanism of the Mannich reaction.
Q3: How critical is the catalyst? Which type should I use for benzaldehyde?
The catalyst is often absolutely necessary for the reaction to proceed effectively.[5] Both acid and base catalysts can be used, but for the reaction of aromatic aldehydes like benzaldehyde, acid catalysis is more common.[7]
-
Brønsted Acids: Simple carboxylic acids like benzoic acid can be effective.[4] They protonate the hydroxyl group in the intermediate formed between the aldehyde and amine, facilitating the dehydration step to form the iminium ion.
-
Lewis Acids: Lewis acids like SiCl₄, Zn(OTf)₂, and various metal nanoparticles (e.g., ZnO) have been shown to be highly effective catalysts.[5][8] They activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the amine.
-
Ionic Liquids: Certain task-specific ionic liquids can act as both the solvent and catalyst, offering a greener alternative with often excellent yields.[6][9]
-
Organocatalysts: Proline and its derivatives can be used to achieve asymmetric Mannich reactions, providing stereoselectivity.[1]
Recommendation: If you are experiencing low yields, screening different types of catalysts is a logical step. A simple Lewis acid like ZnI₂ or a Brønsted acid like p-toluenesulfonic acid (p-TSA) are excellent starting points.
Q4: What role does the solvent play, and how do I select the right one?
Solvent choice can dramatically influence reaction rates and yields by affecting the solubility of reagents and stabilizing intermediates or transition states.[10]
-
Polar Protic Solvents: Ethanol and methanol are common choices and often give good results.[9] Water can also be an effective "green" solvent, sometimes promoting the reaction through hydrophobic effects.[8]
-
Aprotic Solvents: Toluene and dichloromethane (DCM) are also used. A study on a redox-Mannich reaction found toluene to be optimal.[4]
-
Solvent-Free (Neat) Conditions: In some cases, running the reaction without any solvent provides the best results, leading to faster reactions and higher yields due to increased reagent concentration.[5][11]
Recommendation: A solvent screen is highly recommended during optimization. Start with ethanol. If yields are low, consider trying the reaction under solvent-free conditions or in a less polar solvent like toluene.
Q5: What are the most common side reactions with benzaldehyde that could be lowering my yield?
Being aware of potential side reactions is crucial for troubleshooting. With benzaldehyde, the primary concerns are:
-
Aldol Self-Condensation: The enolizable ketone can react with itself in an aldol condensation, competing directly with the desired Mannich pathway. This is especially prevalent under basic conditions.
-
Over-alkylation: If you use a primary amine, the resulting secondary amine product can react again with more benzaldehyde and ketone, leading to a tertiary amine byproduct.[3][7] Using a secondary amine from the start prevents this issue.
-
Michael Addition: The amine can act as a nucleophile and add to α,β-unsaturated carbonyl byproducts that may form, consuming the amine.[4]
-
Instability of Product: Mannich bases derived from aromatic aldehydes can sometimes be unstable under acidic conditions and undergo elimination of the amine.[4]
Systematic Troubleshooting Guide
When facing low conversion, a structured approach is more effective than random changes. Follow this workflow to systematically diagnose the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Summary: Impact of Reaction Parameters
The following table summarizes findings from various studies on the three-component Mannich reaction involving an aromatic aldehyde, an amine, and a ketone, providing a comparative overview of different conditions.
| Catalyst | Solvent | Temp. | Yield (%) | Key Observation | Reference |
| Benzoic Acid (50 mol%) | Toluene | Reflux | 56 | Slow addition of aldehyde/ketone over 5 hours was crucial for success in this redox-Mannich variant. | [4] |
| SiCl₄ (2 mol%) | Solvent-Free | Room Temp | 70-97 | Solvent-free conditions were found to be ideal, significantly outperforming organic solvents like DCM or ethanol. | [5][12] |
| [HDEA][ClAc] (20 mol%) | Ethanol | Room Temp | 75-90 | An ionic liquid catalyst provided good to excellent yields at ambient temperature. | [6] |
| ZnO nanoparticles (0.5 mmol) | Water | 60 °C | 74-93 | A heterogeneous nanocatalyst in water provided high yields and good anti-selectivity. | [8] |
| None | Ethanol | Reflux | Good | For some substrate combinations, the reaction proceeds well without an added catalyst. | [13] |
Validated Experimental Protocol: Optimized Mannich Reaction
This protocol is based on a successful strategy that utilizes slow reagent addition to minimize side reactions.[4][14] It serves as a robust starting point for your optimization.
Materials:
-
Secondary Amine (e.g., pyrrolidine, 2.5 mmol, 2.0 eq)
-
Acid Catalyst (e.g., benzoic acid, 0.25 mmol, 0.2 eq)
-
Solvent (e.g., Toluene, 10 mL)
-
Benzaldehyde (1.25 mmol, 1.0 eq)
-
Enolizable Ketone (e.g., acetophenone, 1.5 mmol, 1.2 eq)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the secondary amine and the acid catalyst in 8 mL of toluene.
-
Preparation of Addition Solution: In the dropping funnel, prepare a solution of benzaldehyde and the ketone in the remaining 2 mL of toluene.
-
Heating: Heat the amine/catalyst solution to a gentle reflux.
-
Slow Addition: Add the benzaldehyde/ketone solution from the dropping funnel dropwise over a period of 1-5 hours. Slower addition is generally better for minimizing side products.[4][14]
-
Reaction Monitoring: After the addition is complete, allow the reaction to continue stirring at reflux. Monitor the consumption of the limiting reagent (benzaldehyde) by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) followed by brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Mannich base.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as appropriate.
References
-
Reddy, B. V. S., et al. (2014). The Redox-Mannich Reaction. Organic Letters. Available at: [Link]
-
Azizi, N., et al. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. E-Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Available at: [Link]
-
Jadrijević, A., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances. Available at: [Link]
-
LibreTexts Chemistry. (2020). Mannich reaction. Available at: [Link]
-
Talebizadeh, Z., et al. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effect on Mannich reaction. Available at: [Link]
-
ResearchGate. (n.d.). The influence of solvents on the Mannich reaction. Available at: [Link]
-
Sapekenova, G. K., et al. (2021). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. Bulletin of the Karaganda university. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances. Available at: [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Catalyzed Mannich reaction of benzaldehyde (2.0 mmol), aniline... Available at: [Link]
-
ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions. Available at: [Link]
-
Chemistry Steps. (2021). Mannich Reaction. Available at: [Link]
-
Liu, G., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science. Available at: [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2014). Synthesis of some Mannich bases under microwave radiation. Available at: [Link]
-
Azizi, N., et al. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. ARKIVOC. Available at: [Link]
-
Hema Sindhuja, G., et al. (2019). Synthesis, Spectral Characterization and Biological Screening for Some Benzaldehyde Derived Mannich Bases. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). What is the procedure for synthesis of Mannich base?. Available at: [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
- 9. thaiscience.info [thaiscience.info]
- 10. tandfonline.com [tandfonline.com]
- 11. ppor.az [ppor.az]
- 12. Catalytic stereoselective Mannich reaction under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
solvent effects on reaction time for Diethyl [anilino(phenyl)methyl]malonate
The following technical guide is structured as a specialized support portal for researchers optimizing the synthesis of Diethyl [anilino(phenyl)methyl]malonate . This compound is a
Topic: Solvent Effects on the Synthesis of this compound Ticket ID: MCR-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Kinetic Landscape
The synthesis of this compound is a multi-component reaction (MCR) where solvent choice is the primary determinant of reaction rate (kinetics) and conversion efficiency .
The reaction proceeds via two competing mechanistic pathways, both heavily influenced by solvent polarity and proticity:
-
Pathway A (Imine Route - Dominant): Condensation of aniline and benzaldehyde to form an imine (Schiff base), followed by the nucleophilic attack of the diethyl malonate enol.
-
Pathway B (Knoevenagel Route): Condensation of benzaldehyde and diethyl malonate, followed by Michael addition of aniline.
Critical Insight: Polar protic solvents (e.g., Ethanol) generally accelerate this reaction by stabilizing the zwitterionic transition states. However, solvent-free conditions often yield the fastest kinetics due to the "concentration effect," maximizing molecular collision frequency.
Diagnostic Flowchart: Why is my reaction slow?
Use this logic tree to diagnose kinetic bottlenecks in your current protocol.
Caption: Diagnostic logic for identifying solvent-based kinetic bottlenecks in Mannich-type MCRs.
Technical Deep Dive: Solvent Parameters & Kinetics
The following data summarizes the impact of solvent physicochemical properties on the reaction time for this specific class of Mannich condensation.
Experimental Baseline: 1.0 eq Aniline + 1.0 eq Benzaldehyde + 1.0 eq Diethyl Malonate (Catalyst: 10 mol% L-Proline or similar Lewis Acid).
| Solvent Class | Representative Solvent | Dielectric Const. ( | Reaction Time (Avg) | Yield (%) | Mechanistic Impact |
| Solvent-Free | None | N/A | 10 - 30 min | 92-96% | Max concentration; rapid imine formation. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 1 - 2 hours | 85-90% | H-bonding stabilizes the ionic iminium intermediate. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 3 - 5 hours | 80-85% | Good solubility, but lacks H-bond donor capability for TS stabilization. |
| Chlorinated | Dichloromethane (DCM) | 8.9 | 6 - 12 hours | 70-75% | Poor stabilization of charged intermediates; lower reflux temp. |
| Non-Polar | Toluene | 2.38 | 12 - 24 hours | 60-70% | Requires azeotropic water removal to drive equilibrium. |
The "Solvent Cage" Effect
In this reaction, the formation of the iminium ion (from aniline and benzaldehyde) is the critical intermediate.
-
In Ethanol: The solvent forms a hydrogen-bond network that stabilizes the developing positive charge on the nitrogen and the negative charge on the oxygen (leaving water), lowering the activation energy (
). -
In Toluene: The charged intermediate is destabilized. The reaction relies purely on thermal energy (reflux) to overcome the barrier.
Optimized Protocol (Standardized)
Objective: Synthesis of this compound with <1 hour reaction time.
Method A: Green "Solvent-Free" Grind (Recommended)
Best for: High speed, simple work-up, high yield.
-
Preparation: In a mortar, combine Benzaldehyde (10 mmol) and Aniline (10 mmol).
-
Activation: Grind for 2 minutes until a yellow oil/paste forms (Imine formation).
-
Addition: Add Diethyl Malonate (10 mmol) and catalyst (e.g., Sulfamic acid 5 mol% or L-Proline 10 mol%).
-
Reaction: Grind the mixture at room temperature for 10–20 minutes .
-
Checkpoint: The mixture will solidify or become very viscous as the product forms.
-
-
Work-up: Add 10 mL of cold Ethanol/Water (1:1) to the solid mass. Stir and filter.
-
Purification: Recrystallize from hot Ethanol.
Method B: Ethanol Reflux (Traditional)
Best for: Scaling up where stirring a solid is difficult.
-
Dissolution: Dissolve Benzaldehyde (10 mmol) and Aniline (10 mmol) in Ethanol (15 mL). Stir for 10 mins.
-
Addition: Add Diethyl Malonate (10 mmol) and catalyst.
-
Reflux: Heat to 78°C (Reflux) for 1.5 hours .
-
Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3). Look for disappearance of aldehyde spot (
). -
Isolation: Cool to 0°C. The product often precipitates as a white/pale yellow solid. Filter and wash with cold ethanol.
Troubleshooting FAQs
Q1: I am using Toluene with a Dean-Stark trap, but the rate is still slow. Why? A: While removing water drives the equilibrium (Le Chatelier's principle), Toluene is non-polar. It cannot stabilize the polar transition state of the C-C bond formation step (nucleophilic attack of malonate on the imine).
-
Fix: Add a phase transfer catalyst (e.g., TBAB) or switch to a high-boiling polar solvent like n-Butanol .
Q2: A white precipitate forms immediately upon adding Diethyl Malonate. Is this the product? A: Likely not. If you are using a strong base (like NaOEt) as a catalyst, this precipitate is likely the Sodium salt of Diethyl Malonate .
-
Fix: Ensure you are using a catalytic amount of base, or switch to an organocatalyst (Piperidine or L-Proline) which avoids "crashing out" the reagents before they react.
Q3: My product is an oil and won't crystallize. A: This is a common issue in MCRs due to trace impurities (unreacted aldehyde).
-
Fix: Use the "Scratch and Chill" technique: Dissolve the oil in a minimum amount of hot ethanol, cool to -20°C, and scratch the glass side with a spatula. Alternatively, wash the crude oil with Sodium Bisulfite solution to remove unreacted benzaldehyde, which often inhibits crystallization.
Mechanistic Visualization
Understanding the solvent-sensitive steps in the mechanism.
Caption: The rate-determining step often involves the stabilization of the imine/iminium intermediate, which is highly sensitive to solvent polarity.
References
-
Mechanistic Insight into Mannich Reactions
-
Solvent-Free & Green Chemistry Efficiency
-
Title: Three-Component Mannich Reaction with the Participation of Benzaldehyde.[1]
- Source: PPOR.az (Journal of Azerbaijan Chemical Society).
- Context: Validates that solvent-free conditions (or minimal solvent) often yield 93%+ efficiency due to high concentration, outperforming diluted solvent systems.
-
-
Solvent Effects on Reaction Rates
-
Reaction Protocol & Malonate Reactivity
- Title: Malonic acid, benzal-, diethyl ester (Organic Syntheses).
-
Source: Organic Syntheses, Coll.[8] Vol. 4.
- Context: Provides the baseline for Knoevenagel condensation conditions (reflux in benzene/toluene) which is the slower, alternative pathway if aniline is not added initially.
Sources
- 1. ppor.az [ppor.az]
- 2. oarjbp.com [oarjbp.com]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of Diethyl [anilino(phenyl)methyl]malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Molecular Architecture with 13C NMR Spectroscopy
In the realm of organic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a distinct frequency in a magnetic field, providing a "fingerprint" of the molecular structure. The position of these resonance signals, known as chemical shifts (δ), is highly sensitive to the local electronic environment of the carbon atom, offering invaluable insights into its hybridization, connectivity, and the nature of neighboring atoms and functional groups.
This guide provides an in-depth analysis of the 13C NMR chemical shifts for Diethyl [anilino(phenyl)methyl]malonate , a compound of interest in synthetic and medicinal chemistry. As no direct experimental spectrum is readily available in common databases, we present a high-quality predicted spectrum and contextualize it through a comparative analysis with structurally related, experimentally characterized molecules. This approach not only allows for a robust interpretation of the target molecule's spectrum but also highlights the predictable and informative nature of 13C NMR in understanding complex organic structures.
Predicted 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound was predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts provide a foundational dataset for our analysis.
Diagram of this compound with Atom Numbering
Caption: Structure of this compound with key carbons numbered for NMR assignment.
Comparative Analysis: Understanding Substituent Effects
To validate and interpret the predicted spectrum, we will compare it with the experimental 13C NMR data of four key structural analogues. This comparative approach allows us to dissect the molecule and understand the electronic influence of each component on the chemical shifts of the carbon atoms.
Data Summary Table
| Carbon Atom | This compound (Predicted, ppm) | Diethyl malonate (Experimental, ppm) | N-Benzylaniline (Experimental, ppm)[1] | Diethyl 2-phenylmalonate (Experimental, ppm) | Diethyl (phenylmethylene)malonate (Experimental, ppm) |
| Malonate C=O | 167.9 | 167.1 | - | 168.0 | 165.9, 163.6 |
| Malonate CH/C | 58.1 | 41.5 | - | 57.5 | 128.8 |
| Malonate O-CH2 | 61.9 | 61.5 | - | 62.0 | 61.8, 61.6 |
| Malonate CH3 | 13.8 | 13.9 | - | 14.0 | 14.0, 13.9 |
| Methine C (Cα) | 63.2 | - | - | - | - |
| Aniline C-ipso (C1') | 146.5 | - | 148.2 | - | - |
| Aniline C-ortho (C2'/C6') | 113.8 | - | 112.9 | - | - |
| Aniline C-meta (C3'/C5') | 129.2 | - | 129.3 | - | - |
| Aniline C-para (C4') | 118.1 | - | 117.6 | - | - |
| Phenyl C-ipso (C1'') | 138.7 | - | 139.5 | 134.5 | 133.8 |
| Phenyl C-ortho (C2''/C6'') | 128.5 | - | 128.6 | 128.4 | 128.7 |
| Phenyl C-meta (C3''/C5'') | 127.8 | - | 127.2 | 128.2 | 129.2 |
| Phenyl C-para (C4'') | 127.4 | - | 127.5 | 128.0 | 130.5 |
Note: Experimental data for Diethyl 2-phenylmalonate and Diethyl (phenylmethylene)malonate are sourced from their respective PubChem entries which link to spectral databases.[1][2]
Analysis of Key Chemical Shifts
-
The Malonate Core: In the parent Diethyl malonate , the central CH2 group exhibits a chemical shift of around 41.5 ppm. In our target molecule, this carbon is transformed into a quaternary carbon (Cα) and its predicted shift of 58.1 ppm is significantly downfield. This deshielding is attributed to the substitution by two electron-withdrawing groups: the anilino and the phenylmethyl moieties. The carbonyl carbons (C=O) and the ethyl ester carbons (O-CH2 and CH3) show minimal changes across the series, indicating that the primary electronic effects are localized to the α-carbon.
-
The Methine Bridge (Cα): The most revealing signal is that of the methine carbon (Cα) connecting the aniline, phenyl, and malonate groups. Its predicted value of 63.2 ppm is significantly downfield, a direct consequence of being bonded to a nitrogen atom and a phenyl group. This is a characteristic region for carbons attached to heteroatoms.
-
The Anilino Moiety: The chemical shifts of the aniline ring in this compound can be compared to those in N-Benzylaniline . The ipso-carbon (C1') attached to the nitrogen is predicted at 146.5 ppm, very close to the experimental value of 148.2 ppm in N-benzylaniline. Similarly, the ortho, meta, and para carbons show a strong correlation, confirming the structural integrity of this fragment within the larger molecule. The slight upfield shift observed in the predicted spectrum for the target molecule compared to N-benzylaniline could be attributed to steric hindrance and altered conjugation due to the bulky malonate group.
-
The Phenyl Moiety: Comparing the phenyl ring signals with those in Diethyl 2-phenylmalonate and Diethyl (phenylmethylene)malonate provides further insight. In Diethyl 2-phenylmalonate, where the phenyl ring is directly attached to the malonate α-carbon, the ipso-carbon appears at 134.5 ppm. In our target molecule, the phenyl group is one carbon removed, resulting in a predicted ipso-carbon shift of 138.7 ppm, which is more in line with the ipso-carbon of the benzyl group in N-benzylaniline (139.5 ppm). This demonstrates the insulating effect of the methine carbon. The aromatic carbons of the phenyl ring in the target compound are in the typical range of 127-129 ppm, consistent with a monosubstituted benzene ring.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
For researchers wishing to acquire an experimental 13C NMR spectrum of this compound, the following protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the purified solid sample. The higher concentration is beneficial for the less sensitive 13C nucleus.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common and suitable choice for this type of compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the sample.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is appropriate.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the expected range of chemical shifts.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which often have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.
-
Integrate the peaks if desired, although 13C peak integrals are generally not as reliable for quantification as in 1H NMR without specific experimental setups.
-
Workflow for 13C NMR Data Acquisition and Analysis
Caption: A streamlined workflow for obtaining and analyzing a 13C NMR spectrum.
Conclusion: A Powerful Tool for Structural Verification
This guide has provided a comprehensive overview of the expected 13C NMR chemical shifts for this compound. Through a combination of spectral prediction and a detailed comparative analysis with structurally related compounds, we have established a reliable framework for the interpretation of its 13C NMR spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality data for this and similar molecules.
The congruence between the predicted data and the trends observed from experimental spectra of analogous compounds underscores the power of 13C NMR spectroscopy as a predictive and reliable tool in modern chemical research. For scientists engaged in the synthesis and characterization of novel organic molecules, a thorough understanding of 13C NMR principles and substituent effects is indispensable for the unambiguous confirmation of molecular structures.
References
-
Martínez-Ferraté, O., et al. (2013). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Dalton Transactions, 42(4), 1132-1144. [Link]
-
PubChem. (n.d.). Diethyl phenylmalonate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl (phenylmethylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Diethyl malonate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Sources
Deconstructing Diethyl [anilino(phenyl)methyl]malonate: A Guide to its Mass Spectrometry Fragmentation and Analytical Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Diethyl [anilino(phenyl)methyl]malonate. As a Senior Application Scientist, my objective is to not only present the likely fragmentation pathways but also to elucidate the chemical principles governing these cleavages. This guide will further compare mass spectrometry with alternative analytical techniques and provide a foundational experimental protocol for researchers seeking to analyze this compound or its structural analogs.
Unveiling the Molecular Blueprint: Predicted Fragmentation Pathways
The primary fragmentation events in electron ionization mass spectrometry are driven by the stability of the resulting fragment ions and neutral losses. For this compound, we can anticipate a series of characteristic cleavages.
A key fragmentation pathway for substituted malonate esters is the loss of the entire diethyl malonate group.[1] In this case, cleavage of the bond between the central methine carbon and the malonate group would result in a resonance-stabilized diphenylmethylamine cation.
Another predictable fragmentation involves the diethyl malonate moiety itself. Esters are known to undergo alpha-cleavage adjacent to the carbonyl group, as well as the loss of the alkoxy group.[2] We can therefore expect to see fragments corresponding to the loss of an ethoxy radical (•OCH2CH3) or an ethoxycarbonyl radical (•COOCH2CH3).
Cleavage adjacent to the nitrogen atom of the anilino group is also a highly probable event. This can lead to the formation of ions containing the aniline or phenyl portion of the molecule.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound.
A Comparative Look: Alternative Analytical Methodologies
While mass spectrometry is a powerful tool for structural elucidation, it is often complemented by other analytical techniques, particularly when dealing with complex matrices or the need for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for the separation and quantification of this compound. Its primary advantage lies in its excellent quantitative capabilities and reproducibility. However, it provides limited structural information compared to mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a superior alternative, offering both separation and sensitive, specific detection. This technique would be particularly advantageous for analyzing the target compound in complex biological or environmental samples.[3] The use of multiple reaction monitoring (MRM) can provide exceptional selectivity and sensitivity for quantitative studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unambiguous structure determination of organic molecules. While not a high-throughput technique, 1H and 13C NMR would provide definitive confirmation of the compound's structure by revealing the connectivity of all atoms in the molecule.
| Technique | Strengths | Limitations |
| GC-MS (EI) | Provides detailed structural information through fragmentation patterns. | May require derivatization for polar compounds; thermal degradation is possible. |
| HPLC-UV | Excellent for quantification; robust and reproducible. | Limited structural information; lower sensitivity than MS. |
| LC-MS/MS | High sensitivity and selectivity; suitable for complex matrices; provides both separation and structural information. | Matrix effects can influence ionization; more complex instrumentation. |
| NMR | Unambiguous structure elucidation. | Lower sensitivity; not suitable for trace analysis; requires pure sample. |
Experimental Protocol: A Practical Approach
For researchers aiming to analyze this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization, the following protocol provides a solid starting point. The causality behind these choices lies in ensuring sample volatility, efficient ionization, and effective fragment separation.
1. Sample Preparation:
-
Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL. The choice of a volatile solvent is crucial for efficient sample introduction into the GC.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good initial choice for separating a wide range of organic molecules.
-
Injection: 1 µL of the sample solution in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C to ensure complete volatilization of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C. This temperature program allows for the elution of the analyte while separating it from potential impurities.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which produces reproducible fragmentation patterns.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500. This range will cover the molecular ion and the expected major fragments.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions.
-
Compare the observed fragments with the predicted fragmentation pathways to confirm the structure.
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the fundamental principles of fragmentation for its constituent parts, researchers can confidently approach the structural elucidation of this and related molecules. The comparison with alternative analytical methods highlights the importance of selecting the appropriate technique based on the specific research question, whether it be for qualitative identification, quantitative analysis, or unambiguous structural confirmation. The provided experimental protocol serves as a practical starting point for laboratory investigations, emphasizing the logical choices behind each parameter to achieve reliable and informative results.
References
-
Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1384-1389. [Link]
-
Duffin, K. L. (2001). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 6(12), 1034-1040. [Link]
-
Kruve, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Diethyl [anilino(phenyl)methyl]malonate
Executive Safety Summary (BLUF)
Treat as a Novel Aniline Derivative.
Diethyl [anilino(phenyl)methyl]malonate (CAS: 19496-73-2 / Analogous structures) is a
Due to the anilino moiety , this compound must be handled as a potential skin sensitizer and methemoglobinemia agent until proven otherwise. Standard laboratory nitrile gloves may provide insufficient protection against aromatic amines in solution.
Immediate Action Required:
-
Primary Hazard: Skin absorption and inhalation of dust/aerosols.
-
Critical PPE: Double-gloving (Nitrile over Laminate) recommended for solution handling; P100/N95 respiratory protection for solid handling.
-
Containment: All open-vessel operations must occur inside a certified chemical fume hood.
Hazard Assessment & Causality (The "Why")
As scientists, we do not rely on "generic" safety rules; we rely on structure-activity relationships (SAR). The safety protocol for this compound is derived from its three functional components:
| Functional Group | Associated Risk | Physiological Mechanism |
| Aniline Moiety (Aromatic Amine) | High Toxicity / Sensitization | Lipophilic nature allows rapid skin absorption. Metabolic activation (N-hydroxylation) can oxidize hemoglobin to methemoglobin, impairing oxygen transport [1]. |
| Diethyl Malonate Backbone | Irritation | Esters can hydrolyze on mucous membranes, causing localized irritation to eyes and respiratory tract [2]. |
| Physical State (Solid/Powder) | Inhalation | As a likely solid (MW ~341.4 g/mol ), fine particulates pose an inhalation risk, bypassing nasal mucociliary clearance if <5µm. |
Risk Logic Diagram
The following decision tree illustrates the logic used to select the PPE for this specific compound.
Figure 1: Structural Hazard Analysis driving PPE selection.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed OSHA 29 CFR 1910.132 standards by accounting for the specific permeation properties of aniline derivatives.
| PPE Category | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Synthesis) | Technical Justification |
| Hand Protection | Nitrile (Double Layer) Outer: 5 mil NitrileInner: 4 mil Nitrile | Laminate / Composite Base: Silver Shield® or 4H® (EVOH/PE)Outer: Nitrile (for dexterity) | Aromatic amines can permeate standard nitrile in <15 mins. Laminate films offer >480 min breakthrough time for anilines [3]. |
| Respiratory | N95 or P100 Mask (Disposable) | Half-Face Respirator Cartridge: OV/P100 (Organic Vapor + HEPA) | Protects against dust during weighing. Organic Vapor cartridges required if heating or using volatile solvents (DCM/Methanol). |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient. Esters are severe eye irritants; dust entry must be sealed off. |
| Body Protection | Lab Coat (Cotton/Poly) Buttoned to neck. | Tyvek® Sleeves or Apron | Prevent accumulation of toxic dust on street clothes. |
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the weighing of the dry solid due to static charge and aerosolization.
-
Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Static Management: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Technique:
-
Pre-weigh the transfer vial (tare).
-
Add solid using a disposable spatula (do not reuse).
-
Cap the vial before removing it from the hood.
-
Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust residues before transport.
-
B. Solubilization & Synthesis
Once in solution (e.g., DCM, Ethanol, DMSO), the permeation risk increases significantly.
-
Glove Protocol: Don Silver Shield® (Laminate) gloves first. Pull standard Nitrile gloves over them. This provides chemical resistance (inner) and grip/dexterity (outer).
-
Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated and the system is under slightly negative pressure (nitrogen line) or vented to the hood. Aniline vapors are toxic.
C. Spill Response Workflow
If >500mg is spilled, evacuate the immediate area.
Figure 2: Immediate Spill Response Logic.
Waste Disposal Logistics
Do not treat this as standard organic waste due to the potential for hydrolytic degradation into aniline.
-
Segregation: Segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent used.
-
Labeling: Explicitly write "Contains Aniline Derivatives - Toxic" on the hazardous waste tag. This alerts EHS personnel to the specific hazard.
-
Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if acidic byproducts are present.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Toxicity and Methemoglobinemia. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450.[1] United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
